molecular formula C16H14FNO3 B6407941 3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% CAS No. 1262002-66-3

3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%

Cat. No.: B6407941
CAS No.: 1262002-66-3
M. Wt: 287.28 g/mol
InChI Key: AZOAASMGDQUKSP-UHFFFAOYSA-N
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Description

3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid (3-EFCA) is an organic compound with a molecular formula of C11H12FNO3. It is a white crystalline solid with a melting point of 97-98°C and a boiling point of 214-216°C. 3-EFCA is a synthetic compound that is used in the synthesis of various biologically active molecules, such as drugs, pesticides, and other organic compounds. It has also been used in the synthesis of polymers and other materials.

Scientific Research Applications

3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals, such as antibiotics and antiviral drugs, as well as in the synthesis of polymers and other materials. It has also been used in the synthesis of pesticides and other organic compounds. In addition, 3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has been studied for its potential use in the treatment of certain diseases, such as cancer and diabetes.

Mechanism of Action

The mechanism of action of 3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% is not well understood. However, it is known to interact with certain proteins in the body, such as enzymes, which may be responsible for its biological activity. In addition, 3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has been shown to have an inhibitory effect on certain enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% have not been extensively studied. However, it has been shown to have an inhibitory effect on certain enzymes involved in the metabolism of drugs and other compounds. In addition, 3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has been studied for its potential use in the treatment of certain diseases, such as cancer and diabetes.

Advantages and Limitations for Lab Experiments

3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive and easily accessible compound, and it is stable under normal laboratory conditions. In addition, it is soluble in a variety of solvents, making it easy to use in a variety of synthetic reactions. However, it is important to note that 3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% is a potentially hazardous compound and should be handled with caution.

Future Directions

The potential applications of 3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% are numerous and its potential for further research is vast. Further research could focus on the biochemical and physiological effects of 3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%, as well as its potential use in the treatment of various diseases. In addition, research could focus on the synthesis of new compounds using 3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% as a starting material. Finally, research could focus on the development of new methods for synthesizing 3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% and other compounds.

Synthesis Methods

3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% can be synthesized through a variety of methods, including the reaction of ethylamine with 3-chlorobenzoic acid, the reaction of ethylamine with 3-bromobenzoic acid, and the reaction of ethylamine with 3-fluorobenzoic acid. In the first two reactions, the ethylamine reacts with the halogenated benzoic acid to form an intermediate product, which is then reacted with 4-fluorobenzaldehyde to form 3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%. In the third reaction, ethylamine is reacted directly with 3-fluorobenzoic acid to form 3-[3-(N-Ethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%.

Properties

IUPAC Name

3-[3-(ethylcarbamoyl)phenyl]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-2-18-15(19)11-5-3-4-10(8-11)13-9-12(16(20)21)6-7-14(13)17/h3-9H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOAASMGDQUKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691370
Record name 3'-(Ethylcarbamoyl)-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-66-3
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[(ethylamino)carbonyl]-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262002-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Ethylcarbamoyl)-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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